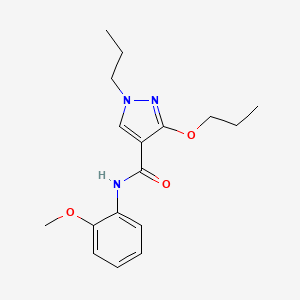

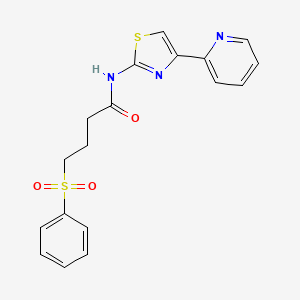

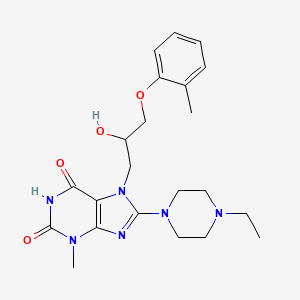

![molecular formula C24H22FN5O3 B2526285 3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887882-55-5](/img/structure/B2526285.png)

3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that belongs to the imidazo[2,1-f]purine class. This class of compounds has been extensively studied due to their potential biological activities, particularly as adenosine receptor antagonists, which are of interest in the development of therapeutic agents for various diseases.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives has been explored in several studies. For instance, the synthesis of related structures with substitutions at the 1-, 3-, and 8-positions has been evaluated to improve potency and hydrophilicity of the molecules . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the importance of substitutions at various positions on the purine core.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is crucial for their interaction with biological targets such as the A3 adenosine receptor. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds, which is essential for understanding their selectivity and potency . The presence of various substituents can significantly influence the molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

The reactivity of imidazo[2,1-f]purine derivatives can lead to various rearrangements and the formation of novel compounds. For example, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel spiro-linked compounds . While the compound is not directly studied, the chemical reactivity of similar structures suggests that it may also undergo interesting transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine derivatives are influenced by their molecular structure. A quantitative analysis of intermolecular interactions in a related xanthine derivative has shown that hydrogen bonds and electrostatic interactions play a significant role in crystal packing, which could affect the solubility and stability of the compounds . The presence of substituents such as the ethoxyethyl and fluorophenyl groups in the compound of interest would likely impact its physical and chemical properties, potentially affecting its biological activity and material applications.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research efforts have been directed towards synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, investigating their biological activities, particularly their receptor affinities, and evaluating their potential as therapeutic agents. For instance, a study synthesized a series of derivatives and evaluated them for their affinity towards serotonin receptors and their inhibitory activities against phosphodiesterases. Preliminary in vivo pharmacological studies suggested potential antidepressant and anxiolytic effects in animal models, indicating the therapeutic promise of such derivatives in treating mood disorders (Zagórska et al., 2016).

Spectral and Photophysical Properties

The spectral and photophysical properties of imidazo[2,1-f]purine derivatives, including those structurally related to acyclovir, have been extensively studied. These investigations provide insights into the electronic transitions, tautomeric forms, and fluorescence behavior of these compounds, which are essential for understanding their interactions with biological targets and potential applications in fluorescence-based assays or imaging technologies (Wenska et al., 2004).

Chemical Reactivity and Stability

Further research has delved into the chemical reactivity and stability of imidazo[2,1-f]purine derivatives, exploring their potential as reagents in organic synthesis or as scaffolds in medicinal chemistry. Studies have explored various synthetic routes, including intramolecular alkylation, to produce novel derivatives with potential biological activities or chemical utilities (Simo et al., 1998).

Potential Anticancer Applications

Certain derivatives have demonstrated significant cytotoxic activity against various human tumor cell lines, suggesting potential applications in cancer therapy. Research has identified compounds with higher activity than standard cytotoxic agents in specific tumor models, pointing towards novel therapeutic strategies against cancer (Barnes et al., 2001).

Propriétés

IUPAC Name |

2-(2-ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O3/c1-3-33-14-13-28-22(31)20-21(27(2)24(28)32)26-23-29(20)15-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-12,15H,3,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZXSEZPULVWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

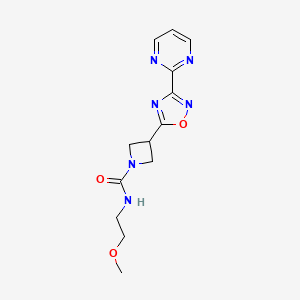

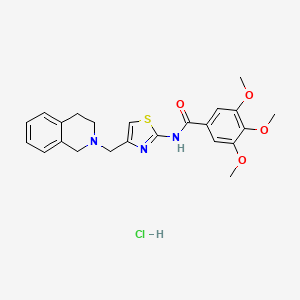

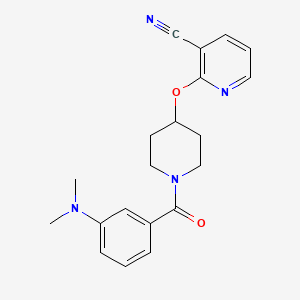

![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)

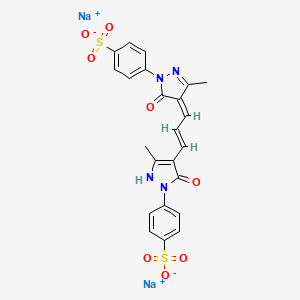

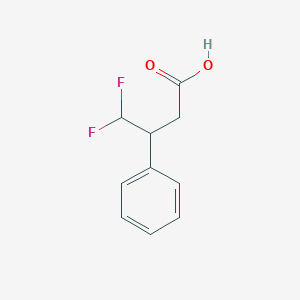

![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)

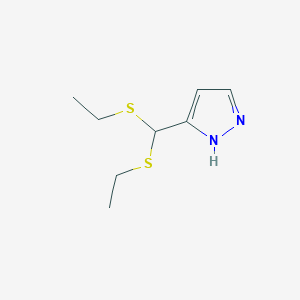

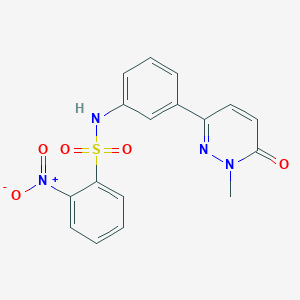

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)